1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-2-28-17-5-3-16(4-6-17)25-20(26)19-18(7-8-29-19)24(21(25)27)12-13-9-14(22)11-15(23)10-13/h3-11,18-19H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRQCHIIICIPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Substituents: The 3,5-difluorophenyl and 4-ethoxyphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Palladium catalysts for Suzuki-Miyaura coupling, halogenating agents for electrophilic aromatic substitution.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
1-[(3,5-Difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Data Tables
Biological Activity
The compound 1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a member of the thieno[3,2-d]pyrimidine family. These compounds have garnered attention for their diverse biological activities, particularly in the fields of oncology and endocrinology. This article reviews the biological activity of this specific compound based on existing research findings.
- Molecular Formula : C19H16F2N2O2S
- Molecular Weight : 368.41 g/mol
Biological Activity Overview
Thieno[3,2-d]pyrimidine derivatives are known for their ability to interact with various biological targets. The compound has shown potential in several areas:
-
Anticancer Activity :
- Research indicates that thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to over 40 μM depending on structural modifications .
-
Hormonal Modulation :
- Compounds structurally similar to this thieno[3,2-d]pyrimidine have been identified as potent antagonists of the luteinizing hormone-releasing hormone (LHRH) receptor. For example, a related derivative showed an IC50 of 0.06 nM for LHRH receptor binding and effectively suppressed plasma LH levels in animal models after oral administration .
The biological activity of thieno[3,2-d]pyrimidines is primarily attributed to their ability to modulate signaling pathways involved in cell growth and hormone regulation. The unique structural features allow these compounds to form stable interactions with target proteins.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | T47D Breast Cancer | 43.4 μM | |
| Anticancer | HCT-116 Colon Carcinoma | 6.2 μM | |
| Hormonal Modulation | LHRH Receptor | 0.06 nM |
Case Studies
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Case Study on Anticancer Activity :
In a study involving various thieno[3,2-d]pyrimidine derivatives, it was found that modifications at the phenyl rings significantly influenced their cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cancer progression. -
Case Study on Hormonal Effects :
A study investigating the effects of a related thieno[3,2-d]pyrimidine on castrated male cynomolgus monkeys demonstrated that oral administration resulted in substantial suppression of plasma LH levels for over 24 hours post-administration. This indicates a potential application in managing hormone-dependent conditions such as prostate cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
